Cholic Acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a Bile Acid.

This compound is a naturally occurring bile acid that is used to treat patients with genetic deficiencies in the synthesis of bile acids. When given in high doses, this compound replacement therapy has been linked to minor elevations in serum aminotransferase levels, but it has not been linked to instances of clinically apparent acute liver injury with jaundice.

This compound has been reported in Bufo bufo, Homo sapiens, and Caenorhabditis elegans with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and has 4 approved and 2 investigational indications.

This compound is a major primary bile acid produced in the liver and usually conjugated with glycine or taurine. It facilitates fat absorption and cholesterol excretion. Bile acids are steroid acids found predominantly in bile of mammals. The distinction between different bile acids is minute, depends only on presence or absence of hydroxyl groups on positions 3, 7, and 12. Bile acids are physiological detergents that facilitate excretion, absorption, and transport of fats and sterols in the intestine and liver. Bile acids are also steroidal amphipathic molecules derived from the catabolism of cholesterol. They modulate bile flow and lipid secretion, are essential for the absorption of dietary fats and vitamins, and have been implicated in the regulation of all the key enzymes involved in cholesterol homeostasis. Bile acids recirculate through the liver, bile ducts, small intestine and portal vein to form an enterohepatic circuit. They exist as anions at physiological pH and, consequently, require a carrier for transport across the membranes of the enterohepatic tissues. The unique detergent properties of bile acids are essential for the digestion and intestinal absorption of hydrophobic nutrients. Bile acids have potent toxic properties (e.g., membrane disruption) and there are a plethora of mechanisms to limit their accumulation in blood and tissues. (A3407, A3408, A3409, A3410).

A major primary bile acid produced in the liver and usually conjugated with glycine or taurine. It facilitates fat absorption and cholesterol excretion.

See also: Deoxythis compound (related); Dehydrothis compound (related).

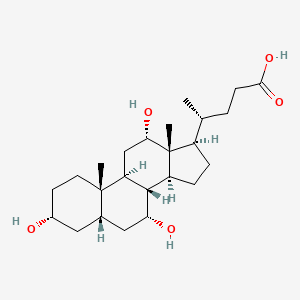

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-OELDTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040660 | |

| Record name | Cholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | Cholic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL | |

| Record name | Cholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate. | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from dilute acetic acid, Crystals | |

CAS No. |

81-25-4 | |

| Record name | Cholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholic acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JO7801AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C | |

| Record name | Cholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Classical Cholic Acid Biosynthesis Pathway in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the classical (or neutral) pathway of cholic acid biosynthesis within hepatocytes. It covers the core enzymatic steps, regulatory signaling networks, quantitative enzyme kinetics, and detailed experimental protocols relevant to the study of this critical metabolic pathway.

Introduction: The Central Role of this compound

This compound is a primary bile acid synthesized in the liver from cholesterol.[1][2] Along with chenodeoxythis compound, it represents a crucial endpoint of cholesterol catabolism and is fundamental for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Bile acids act as powerful detergents, emulsifying lipids into smaller micelles, which facilitates the action of pancreatic lipases.[1] Beyond digestion, bile acids are now recognized as key signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), to regulate the expression of genes involved in lipid, glucose, and energy homeostasis.[1][3] Understanding the intricate details of the this compound synthesis pathway is therefore paramount for developing therapeutic strategies for a range of metabolic disorders, including cholestasis, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).

The Core Biosynthesis Pathway

The classical pathway of this compound synthesis is a multi-step enzymatic cascade that occurs in the endoplasmic reticulum (ER) and cytosol of hepatocytes. It begins with the modification of the cholesterol steroid nucleus, followed by the shortening of the aliphatic side chain.

The pathway is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of cholesterol.[2][4] The subsequent steps involve a series of oxidation, isomerization, and further hydroxylation reactions. A key branching point is the 12α-hydroxylation of the intermediate 7α-hydroxy-4-cholesten-3-one by Sterol 12α-hydroxylase (CYP8B1). This specific reaction commits the pathway to the synthesis of this compound.[2][5][6] In the absence of CYP8B1 activity, the pathway defaults to producing chenodeoxythis compound.[2][5] Finally, the steroid nucleus modifications are completed, and the side chain is cleaved, leading to the formation of this compound, which is then conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[1][2]

Quantitative Data: Enzyme Kinetics

The efficiency and rate of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

| CYP7A1 | Cholesterol | 1.3 ± 0.4 | 3.1 ± 0.3 | 2.38 x 10⁶ |

| HSD3B7 | 7α-hydroxycholesterol | 17.4 | 0.41 | 2.36 x 10⁴ |

| HSD3B7 | 7α,27-dihydroxycholesterol | 3.8 | N/A | N/A |

| CYP8B1 | 7α-hydroxy-4-cholesten-3-one | Determined | Determined | Determined |

Data for CYP7A1 derived from steady-state kinetics of the recombinant human enzyme. Data for HSD3B7 derived from steady-state kinetics of the recombinant human enzyme. Kinetic parameters for CYP8B1 have been determined, though specific values from a single consensus source are not listed here.

Regulation of this compound Synthesis

To prevent the cytotoxic accumulation of bile acids, their synthesis is under tight negative feedback control, primarily mediated by the nuclear receptors FXR and LXR (Liver X Receptor).

4.1 Farnesoid X Receptor (FXR) Regulation: When bile acid levels rise in the liver and intestine, they bind to and activate FXR. This activation triggers two primary feedback loops to suppress synthesis:

-

Hepatic SHP Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3][4][7] SHP then binds to and inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are key transcription factors required for the expression of the CYP7A1 and CYP8B1 genes.[3][7]

-

Intestinal FGF19 Pathway: In the terminal ileum, FXR activation by bile acids induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice).[8] FGF19 travels through the portal circulation back to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade (including JNK and ERK pathways) that ultimately represses the transcription of the CYP7A1 gene.[8] This gut-liver signaling axis is considered a primary physiological mechanism for bile acid feedback regulation.[8]

4.2 Liver X Receptor (LXR) Regulation: LXR is activated by oxysterols, which are oxidized derivatives of cholesterol. When hepatic cholesterol levels are high, the resulting increase in oxysterols activates LXR. Activated LXR directly promotes the transcription of the CYP7A1 gene, thereby increasing the conversion of excess cholesterol into bile acids.[7] This represents a feed-forward regulatory mechanism. The regulation of CYP7A1 is thus a balance between FXR-mediated repression (high bile acids) and LXR-mediated activation (high cholesterol).

Experimental Protocols

Studying the this compound pathway requires robust methodologies for measuring enzyme activity and quantifying metabolites. Below are protocols for two key experimental procedures.

5.1 Protocol 1: CYP7A1 Activity Assay in Liver Microsomes

This protocol measures the activity of CYP7A1, the rate-limiting enzyme, by quantifying the formation of its product, 7α-hydroxycholesterol, from a cholesterol substrate in a preparation of liver microsomes.

a) Materials and Reagents:

-

Human or animal liver microsomes (stored at -80°C)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system solution:

-

NADP⁺

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

-

Cholesterol substrate solution (dissolved in a suitable vehicle like 2-hydroxypropyl-β-cyclodextrin)

-

Reaction termination solution: Acetonitrile (B52724) or Ethyl Acetate containing an internal standard (e.g., d7-7α-hydroxycholesterol).

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker set to 37°C

b) Procedure:

-

Thaw Microsomes: Thaw frozen liver microsomes on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in 100 mM potassium phosphate buffer. Keep on ice.

-

Prepare Reaction Mixture: In a 96-well plate or tubes, prepare the reaction mixture. For a 200 µL final volume:

-

100 µL of 100 mM Phosphate Buffer (pH 7.4)

-

Add MgCl₂ to a final concentration of 3-5 mM.

-

Add diluted microsomes.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the reaction by adding two components:

-

The cholesterol substrate (e.g., to a final concentration of 50 µM).

-

The NADPH regenerating system (e.g., final concentrations of 1.3 mM NADP⁺, 3.3 mM G6P, 0.4 U/mL G6PD).

-

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding 2-4 volumes of ice-cold acetonitrile (or other organic solvent) containing the internal standard. This will precipitate the microsomal proteins.

-

Protein Precipitation: Centrifuge the samples at >3,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the formed 7α-hydroxycholesterol against a standard curve using a validated LC-MS/MS method.

5.2 Protocol 2: Quantification of this compound in Hepatocyte Culture by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured primary hepatocytes and their surrounding medium to assess the rate of de novo synthesis.

a) Materials and Reagents:

-

Cultured primary hepatocytes (e.g., in a 12-well plate)

-

Cell culture medium (e.g., William's E Medium)

-

Phosphate-Buffered Saline (PBS)

-

Methanol (B129727) (LC-MS grade), ice-cold

-

Acetonitrile (LC-MS grade)

-

Internal Standard solution: Methanol containing a known concentration of a deuterated bile acid standard (e.g., d4-Cholic Acid).

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase LC column

b) Procedure:

-

Sample Collection (Medium): Aspirate the cell culture medium from each well and transfer to a labeled microcentrifuge tube. Centrifuge at high speed for 5 minutes to pellet any cell debris. Transfer the supernatant to a new tube.

-

Sample Collection (Cells):

-

Wash the cell monolayer in the well twice with ice-cold PBS.

-

Add 500 µL of ice-cold methanol to the well to lyse the cells and extract metabolites.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Protein Precipitation & Extraction:

-

To 100 µL of medium (from step 1) or cell lysate (from step 2), add 300 µL of ice-cold acetonitrile containing the d4-Cholic Acid internal standard.

-

Vortex vigorously for 1 minute to mix and precipitate proteins.

-

Incubate at -20°C for at least 20 minutes.

-

Centrifuge at >14,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase condition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

-

Vortex, sonicate briefly, and centrifuge again to pellet any insoluble debris.

-

Transfer the final supernatant to an LC-MS autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate bile acids using a C18 column with a gradient elution (e.g., from 5% to 95% Mobile Phase B over 10-15 minutes).

-

Detect and quantify this compound and the d4-cholic acid internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with negative electrospray ionization.

-

Calculate the concentration of this compound in the original samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Implications for Drug Development

The this compound biosynthesis pathway is a significant target for therapeutic intervention.

-

FXR Agonists: Compounds that activate FXR, such as obetithis compound, mimic the natural negative feedback loop to reduce bile acid synthesis, offering therapeutic potential for cholestatic liver diseases.

-

CYP7A1 and CYP8B1 Modulation: Inhibiting or modulating the activity of key enzymes like CYP7A1 or CYP8B1 could alter the size and composition of the bile acid pool. For example, inhibiting CYP8B1 would shift synthesis away from this compound and towards chenodeoxythis compound, which is a more potent FXR agonist, potentially improving glucose and lipid metabolism.

-

Drug-Induced Liver Injury (DILI): Many drugs can interfere with bile acid synthesis or transport, leading to cholestatic injury. The experimental protocols outlined here are crucial for screening drug candidates for their potential to disrupt this pathway.

A thorough understanding of this pathway, its regulation, and the methods used to study it is essential for professionals engaged in the discovery and development of drugs targeting metabolic diseases.

References

- 1. The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Item - Studies of sterol 12alpha-hydroxylase (CYP8B1) : distribution and role for cholesterol homeostasis and gallstone formation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. CYP8B1 - Wikipedia [en.wikipedia.org]

- 5. Structural characterization of human cholesterol 7α-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human cholesterol 7alpha-hydroxylase (CYP7A1) deficiency has a hypercholesterolemic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

regulation of cholic acid synthesis by cholesterol

An In-depth Technical Guide on the Regulation of Cholic Acid Synthesis by Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of cholesterol into bile acids is the primary pathway for cholesterol catabolism and elimination from the body. This compound, a primary bile acid, is synthesized in the liver through a multi-enzyme process known as the "classic" or "neutral" pathway. The regulation of this pathway is critical for maintaining cholesterol homeostasis, and its dysregulation is implicated in various metabolic diseases, including hypercholesterolemia and gallstone disease. The rate-limiting step is catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase (CYP7A1). This guide provides a detailed technical overview of the molecular mechanisms governing CYP7A1 expression and activity, focusing on the dual regulatory roles of cholesterol-derived oxysterols and the negative feedback loop mediated by bile acids themselves. We will explore the key signaling pathways involving the nuclear receptors LXR and FXR, present quantitative data on these regulatory effects, detail relevant experimental protocols, and provide visual diagrams of the core mechanisms.

The Classic Pathway of this compound Synthesis

This compound synthesis begins with cholesterol and proceeds through a series of enzymatic modifications in the liver. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position, a reaction catalyzed by CYP7A1, which is located in the endoplasmic reticulum[1][2]. The product, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate[2]. For this compound to be formed, the enzyme sterol 12α-hydroxylase (CYP8B1) must introduce a hydroxyl group at the 12α position. In the absence of CYP8B1 activity, the pathway defaults to the synthesis of chenodeoxythis compound (CDCA)[2]. This intricate process is tightly regulated at the transcriptional level, primarily by controlling the expression of the CYP7A1 gene.

Caption: The classic pathway for converting cholesterol to this compound.

Transcriptional Regulation of CYP7A1

The expression of the CYP7A1 gene is controlled by a sophisticated network of nuclear receptors that sense the levels of hepatic cholesterol and bile acids, thereby creating feed-forward and feedback regulatory loops.

Feed-Forward Regulation by Cholesterol via Liver X Receptor (LXR)

When hepatic cholesterol levels are high, cholesterol is converted to oxysterol metabolites, such as 22(R)-hydroxycholesterol[3]. These oxysterols are natural ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a central role in cholesterol homeostasis[1]. Upon activation by oxysterols, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter region of target genes.

In rodents, the Cyp7a1 gene promoter contains a functional LXRE, and its activation by the LXR/RXR heterodimer robustly induces gene transcription[2][3]. This creates a feed-forward mechanism: high cholesterol stimulates its own catabolism into bile acids[4]. However, this regulation is species-specific. The human CYP7A1 promoter lacks the corresponding LXR binding site, and in human hepatocytes, LXR activation paradoxically represses CYP7A1 expression[2][3][4][5]. This repression is thought to be mediated indirectly through the LXR-dependent induction of the Small Heterodimer Partner (SHP)[4][5].

References

- 1. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Differential regulation of rat and human CYP7A1 by the nuclear oxysterol receptor liver X receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cholic Acid in the Emulsification of Dietary Fats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholic acid, a primary bile acid synthesized in the liver from cholesterol, is indispensable for the digestion and absorption of dietary fats. Its amphipathic nature enables it to act as a potent biological surfactant, facilitating the emulsification of large lipid globules into smaller, more manageable droplets. This action dramatically increases the surface area available for enzymatic hydrolysis by pancreatic lipase (B570770). This technical guide provides an in-depth exploration of the mechanisms by which this compound contributes to fat emulsification, presenting quantitative data on its physicochemical properties, detailed experimental protocols for assessing its function, and a review of the key signaling pathways it modulates.

Introduction

The digestion of dietary triglycerides presents a significant biochemical challenge due to their inherent insolubility in the aqueous environment of the gastrointestinal tract. The process of emulsification, driven by the action of bile acids, is a critical preparatory step for efficient lipid digestion. This compound, along with chenodeoxythis compound, is one of the two major primary bile acids in humans, playing a central role in this process[1][2]. This document will elucidate the multifaceted role of this compound in dietary fat emulsification, providing a technical resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, and pharmacology.

Biochemical Properties and Mechanism of Action

This compound is a C-24 steroid carboxylic acid characterized by a rigid sterol nucleus with hydroxyl groups at positions 3α, 7α, and 12α, and a flexible side chain terminating in a carboxyl group. This unique structure confers an amphipathic character, with a hydrophilic (polar) face and a hydrophobic (nonpolar) face[1].

Emulsification Process

Upon ingestion of a fatty meal, cholecystokinin (B1591339) (CCK) is released, stimulating the gallbladder to contract and release bile into the duodenum. In the intestinal lumen, this compound and other bile acids adsorb to the surface of large lipid droplets. The hydrophobic side of the bile acid molecule penetrates the lipid phase, while the hydrophilic side remains oriented towards the aqueous environment. This reduces the interfacial tension between the oil and water, and with the aid of peristaltic movements, breaks down the large fat globules into a fine emulsion of smaller droplets[1]. This process significantly increases the surface area-to-volume ratio of the dietary fat, making it accessible to water-soluble digestive enzymes.

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), this compound monomers self-assemble into polymolecular aggregates called micelles[3][4][5]. These micelles are crucial for the solubilization and transport of the products of fat digestion—fatty acids and monoglycerides—as well as other lipophilic molecules like cholesterol and fat-soluble vitamins, to the surface of the enterocytes for absorption[1].

Quantitative Data on this compound Function

The efficacy of this compound as an emulsifying agent can be quantified through several key parameters.

| Parameter | This compound | Glycothis compound | Taurothis compound | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 15 mM | 4-8 mM | 2-4 mM | Aqueous solution, 25°C, 0.15 M NaCl | [4] |

| Interfacial Tension (vs. n-decane) | Reduces to ~5-10 mN/m | Reduces to ~2-5 mN/m | Reduces to ~2-5 mN/m | 10 mM concentration, 25°C | [6] |

| Emulsion Droplet Size (Corn Oil) | ~0.3 - 1 µm (D[4][5]) | Not specified | Not specified | With polysorbate 80 emulsifier | [7] |

Table 1: Physicochemical Properties of this compound and its Conjugates. The conjugation of this compound with glycine (B1666218) (glycothis compound) or taurine (B1682933) (taurothis compound) increases its amphipathicity and reduces its CMC, making the conjugated forms more efficient emulsifiers at physiological concentrations.

Experimental Protocols

In Vitro Fat Emulsification Assay

This protocol provides a method to assess the emulsifying capacity of this compound by measuring the reduction in fat droplet size.

Materials:

-

This compound sodium salt

-

Corn oil (or other purified triglyceride)

-

Phosphate buffered saline (PBS), pH 7.4

-

Homogenizer (e.g., high-speed blender or ultrasonic homogenizer)

-

Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

-

Prepare a stock solution of 100 mM sodium cholate (B1235396) in PBS.

-

Create a series of dilutions of the sodium cholate stock solution in PBS to achieve final concentrations of 0, 2, 5, 10, and 20 mM.

-

Add 5% (v/v) corn oil to each of the this compound solutions.

-

Homogenize each mixture for 2 minutes at a consistent high speed to create a coarse emulsion.

-

Immediately after homogenization, take an aliquot of each emulsion for particle size analysis using DLS.

-

Dilute the emulsion aliquot in PBS as required by the DLS instrument to prevent multiple scattering effects.

-

Measure the droplet size distribution and record the volume-weighted mean diameter (D[1][5]) or the surface-weighted mean diameter (D[4][5]).

-

Compare the droplet sizes across the different this compound concentrations to determine its effect on emulsification.

Pancreatic Lipase Activity Assay (pH-Stat Method)

This protocol measures the activity of pancreatic lipase in the presence of this compound by titrating the fatty acids released during triglyceride hydrolysis.

Materials:

-

Porcine pancreatic lipase

-

Tributyrin (B1683025) (as substrate)

-

This compound sodium salt (or sodium taurocholate)

-

Colipase

-

Tris-HCl buffer (50 mM, pH 8.0) containing 150 mM NaCl and 5 mM CaCl₂

-

NaOH solution (0.1 M, standardized)

-

pH-stat titrator system with a thermostated reaction vessel

Procedure:

-

Prepare the assay buffer (Tris-HCl with NaCl and CaCl₂).

-

Prepare a 4 mM solution of sodium cholate (or sodium taurocholate) in the assay buffer. This will serve as the reaction medium.

-

Add 15 mL of the bile salt-containing buffer to the reaction vessel and equilibrate to 37°C with gentle stirring.

-

Add 0.5 mL of tributyrin to the vessel to form an emulsion.

-

Set the pH-stat to maintain a pH of 8.0.

-

Prepare a solution of pancreatic lipase and colipase in the assay buffer.

-

Initiate the reaction by adding a known amount of the lipase/colipase solution to the reaction vessel.

-

The pH-stat will automatically titrate the released butyric acid with the NaOH solution to maintain the constant pH.

-

Record the volume of NaOH consumed over time (e.g., for 5-10 minutes) during the linear phase of the reaction.

-

Calculate the lipase activity in units (µmol of fatty acid released per minute) based on the rate of NaOH consumption.

Signaling Pathways Modulated by this compound

Beyond its digestive role, this compound and other bile acids act as signaling molecules, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) in enterocytes[3][8][9].

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a key role in the regulation of bile acid, lipid, and glucose homeostasis. Activation of FXR in intestinal epithelial cells by this compound leads to the induction of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which is secreted into the portal circulation and subsequently acts on the liver to suppress bile acid synthesis[5][8].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotropic Roles of Bile Acids in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The impact of emulsion droplet size on in vitro lipolysis rate and in vivo plasma uptake kinetics of triglycerides and vitamin D3 in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Cholic Acid as a Signaling Molecule in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholic acid (CA), a primary bile acid synthesized from cholesterol in the liver, has emerged as a critical signaling molecule that extends far beyond its classical role in dietary lipid digestion.[1][2] As a ligand for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), this compound orchestrates a complex network of signaling pathways that regulate glucose homeostasis, lipid metabolism, and energy expenditure.[1][2][3][4] This technical guide provides an in-depth overview of the signaling mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for studying its effects, and visual representations of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting this compound signaling in metabolic diseases.

Introduction to this compound Signaling

This compound is a primary bile acid synthesized in the liver via the classical or neutral pathway, with cholesterol 7α-hydroxylase (CYP7A1) as the rate-limiting enzyme.[1][3][5] Beyond its function in forming micelles to aid in fat absorption, this compound acts as an endocrine signaling molecule.[1][2] The metabolic effects of this compound are primarily mediated through the activation of two distinct receptors:

-

Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.[2][3][4]

-

Takeda G protein-coupled receptor 5 (TGR5): A G protein-coupled receptor found on the cell surface of various tissues, including brown adipose tissue, muscle, and enteroendocrine cells.[2][3][6]

Activation of these receptors by this compound initiates downstream signaling cascades that have profound effects on metabolic regulation.

Signaling Pathways of this compound

Farnesoid X Receptor (FXR) Signaling

This compound is an endogenous ligand for FXR.[4] Upon binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus to regulate the expression of target genes.

Key downstream effects of FXR activation include:

-

Feedback Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits liver receptor homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene.[3] In the intestine, FXR activation induces the secretion of fibroblast growth factor 19 (FGF19), which travels to the liver and suppresses CYP7A1 expression.[4][7]

-

Regulation of Lipid Metabolism: FXR activation can lead to reduced hepatic and circulating triglycerides.[8]

-

Regulation of Glucose Metabolism: FXR has been shown to suppress gluconeogenic genes.[9]

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

This compound also activates TGR5, a G protein-coupled receptor.[6][10] This interaction initiates a signal transduction cascade involving adenylyl cyclase and cyclic AMP (cAMP).

Key downstream effects of TGR5 activation include:

-

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation leads to the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[6]

-

Increased Energy Expenditure: TGR5 activation in brown adipose tissue (BAT) and skeletal muscle stimulates energy expenditure, partly through the activation of type 2 iodothyronine deiodinase (DIO2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[11][12]

Metabolic Effects of this compound Signaling

The activation of FXR and TGR5 by this compound results in a wide range of metabolic benefits.

Glucose Metabolism

This compound signaling plays a crucial role in maintaining glucose homeostasis. TGR5-mediated GLP-1 secretion enhances insulin release and improves glucose tolerance.[6] FXR activation contributes by suppressing the expression of genes involved in gluconeogenesis in the liver.[9]

Lipid Metabolism

This compound is integral to lipid metabolism, not only through its digestive functions but also through its signaling properties. FXR activation influences triglyceride and cholesterol metabolism.[8] By promoting the conversion of cholesterol to bile acids, this compound helps regulate cholesterol levels.[1]

Energy Expenditure

A significant effect of this compound signaling is the promotion of energy expenditure. Activation of TGR5 in brown adipose tissue increases thermogenesis.[11][13] This effect is linked to the induction of uncoupling protein 1 (UCP1) in BAT.[14]

Quantitative Data on this compound Signaling and Metabolic Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Receptor Activation by this compound and Related Bile Acids

| Receptor | Ligand | EC50 (µM) | Potency Rank | Reference |

| TGR5 | Lithothis compound (LCA) | 0.53 | 1 | [10] |

| TGR5 | Deoxythis compound (DCA) | 1.0 | 2 | [10] |

| TGR5 | Chenodeoxythis compound (CDCA) | 4.4 | 3 | [10] |

| TGR5 | This compound (CA) | 7.7 | 4 | [10] |

| FXR | Chenodeoxythis compound (CDCA) | 10-100 | 1 | [15] |

| FXR | Deoxythis compound (DCA) | > CDCA | 2 | [15] |

| FXR | Lithothis compound (LCA) | > DCA | 3 | [15] |

| FXR | This compound (CA) | Poor Agonist | 4 | [15] |

Table 2: In Vivo Effects of this compound Supplementation in Animal Models

| Animal Model | Diet | This compound Dose | Key Metabolic Outcomes | Reference |

| Mice | High-Fat Diet | 0.5% (wt/wt) | Reduced adiposity and hepatic lipogenesis; Improved glucose tolerance; Increased energy expenditure. | [16] |

| Rats | High-Fat Diet with Salmon Protein Hydrolysate | - (Increased endogenous levels) | Resistant to diet-induced obesity; Reduced fed state plasma glucose and triglycerides; Increased whole-body energy expenditure. | [13] |

| Cyp8b1-/- Mice (unable to synthesize this compound) | High-Fat Diet | - | Protected against diet-induced obesity; Increased fecal energy output; Increased energy expenditure. | [14] |

Table 3: Clinical Data on this compound Treatment

| Condition | Patient Population | This compound Dosage | Key Outcomes | Reference |

| Bile Acid Synthesis Disorders | Pediatric and Adult | 10-15 mg/kg/day | Normalization of bile acid levels; Improved liver function. | [2][17] |

| Peroxisomal Disorders (e.g., Zellweger syndrome) | Pediatric and Adult | 10-15 mg/kg/day | Adjunctive treatment to improve liver function and fat-soluble vitamin absorption. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound signaling.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other bile acids in serum, plasma, or tissue homogenates.

Materials:

-

Biological sample (serum, plasma, tissue homogenate)

-

Internal standard solution (e.g., deuterated this compound)

-

Methanol (B129727) (ice-cold)

-

Microcentrifuge tubes

-

HPLC vials with inserts

-

LC-MS/MS system with a reverse-phase column

Procedure:

-

Thaw biological samples on ice.

-

In a microcentrifuge tube, mix a known volume of the sample with an internal standard solution.

-

Add ice-cold methanol to precipitate proteins.

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject the sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Detect and quantify this compound and other bile acids using mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).

-

Calculate the concentration of this compound based on the peak area ratio relative to the internal standard and a standard curve.[1][3]

In Vitro GLP-1 Secretion Assay

This protocol describes how to measure this compound-induced GLP-1 secretion from an enteroendocrine L-cell line (e.g., STC-1).

Materials:

-

STC-1 cells

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

This compound stock solution

-

Lysis buffer

-

GLP-1 ELISA kit

Procedure:

-

Seed STC-1 cells in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove the culture medium.

-

Incubate the cells with different concentrations of this compound in the buffer for a defined period (e.g., 2 hours).

-

Collect the supernatant, which contains the secreted GLP-1.

-

Lyse the cells to determine the total intracellular GLP-1 content.

-

Measure the GLP-1 concentration in the supernatant and cell lysates using a GLP-1 ELISA kit.

-

Express the secreted GLP-1 as a percentage of the total GLP-1 content (supernatant + cell lysate).[9][18]

Measurement of Energy Expenditure in Mice

Indirect calorimetry is used to assess the effect of this compound on whole-body energy expenditure in mice.

Materials:

-

Indirect calorimetry system with metabolic cages

-

Mice

-

Control diet and diet supplemented with this compound

Procedure:

-

Individually house mice in metabolic cages and allow them to acclimate to the new environment.

-

Provide the mice with either a control diet or a diet supplemented with a specific concentration of this compound.

-

Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a set period (e.g., 24-72 hours).

-

Simultaneously record food intake and locomotor activity.

-

Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats).

-

Calculate energy expenditure using an appropriate formula, such as the Weir equation.

-

Analyze the data to compare energy expenditure, RER, food intake, and activity levels between the control and this compound-treated groups.[14][19]

Conclusion

This compound is a pleiotropic signaling molecule with significant effects on metabolic regulation. Its ability to activate both nuclear (FXR) and membrane-bound (TGR5) receptors allows it to modulate a wide array of physiological processes, including bile acid homeostasis, glucose and lipid metabolism, and energy expenditure. The data and protocols presented in this guide underscore the importance of this compound signaling as a promising area for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Further research into the nuanced mechanisms of this compound signaling and the development of specific agonists for its receptors hold great potential for novel drug development strategies.

References

- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 5. LC-MS/MS Method Package for Bile Acids : Shimadzu (Italia) [shimadzu.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]

- 8. Activation of FXR by obetithis compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 13. Compassionate Treatment of Patients With Inborn Errors of Bile Acid Metabolism With this compound | Clinical Research Trial Listing [centerwatch.com]

- 14. Increased whole body energy expenditure and protection against diet-induced obesity in Cyp8b1-deficient mice is accompanied by altered adipose tissue features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatic Bile Acid Reuptake in the Rat Depends on Bile Acid Conjugation but Not on Agonistic Properties towards FXR and TGR5 | MDPI [mdpi.com]

- 16. Bile acids induce uncoupling protein 1-dependent thermogenesis and stimulate energy expenditure at thermoneutrality in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Open-label Phase 3 Continuation Study of this compound in Patients With Inborn Errors of Bile Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations [frontiersin.org]

Farnesoid X Receptor (FXR) Activation by Cholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] It functions as an endogenous sensor for bile acids, and its activation triggers a cascade of transcriptional events that maintain metabolic equilibrium.[4][5] Cholic acid (CA), a primary bile acid synthesized in the liver, is one of the natural ligands for FXR.[6] Although it is considered a weaker agonist compared to chenodeoxythis compound (CDCA), its physiological concentrations are sufficient to modulate FXR activity and play a significant role in metabolic regulation.[1][6] This technical guide provides a comprehensive overview of the activation of FXR by this compound, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and the downstream consequences of this interaction.

Molecular Mechanism of FXR Activation by this compound

The activation of FXR by this compound follows a canonical nuclear receptor signaling pathway. Upon binding of this compound to the ligand-binding domain (LBD) of FXR, the receptor undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[7] This activated FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7]

Structural Basis of this compound Binding

While a crystal structure of FXR in complex with this compound is not publicly available, molecular modeling studies based on the structures of FXR with other bile acids, such as chenodeoxythis compound (CDCA), provide insights into the binding mechanism.[8] The binding pocket of the FXR LBD is predominantly hydrophobic, accommodating the sterol backbone of this compound.[9] Specific hydrogen bonds between the hydroxyl groups of this compound and amino acid residues within the binding pocket, along with hydrophobic interactions, are crucial for ligand recognition and receptor activation.

Quantitative Analysis of this compound-Mediated FXR Activation

The potency and efficacy of this compound as an FXR agonist have been quantified using various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| EC50 | ~600 µM | Reporter Gene Assay | [1] |

| Relative Potency | Weaker than CDCA, DCA, and LCA | Reporter Gene Assay | [1] |

| Coactivator Recruitment | Inactive in some assays | Coactivator Recruitment Assay | [1] |

Table 1: Quantitative data for this compound activation of FXR.

Downstream Signaling Pathways

Activation of FXR by this compound initiates two primary signaling pathways that regulate bile acid synthesis and transport.

The FXR/SHP Pathway in the Liver

In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4] SHP, in turn, inhibits the transcriptional activity of two key transcription factors involved in bile acid synthesis: Hepatocyte Nuclear Factor 4α (HNF4α) and Liver Receptor Homolog-1 (LRH-1).[1][4] This inhibition leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.[1][4]

Caption: Hepatic FXR/SHP signaling pathway initiated by this compound.

The FXR/FGF19 Pathway in the Intestine

In the intestine, FXR activation by this compound induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[4] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho.[4] This binding activates a downstream signaling cascade, primarily involving the ERK1/2 pathway, which also leads to the repression of CYP7A1 transcription.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Bile Acid Amidation on In Silico Farnesoid X Receptor Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Enterohepatic Circulation of Cholic Acid and its Metabolites

This technical guide provides a comprehensive overview of the enterohepatic circulation of this compound, a primary bile acid synthesized from cholesterol in the liver. It details the physiological processes, quantitative dynamics, regulatory signaling pathways, and key experimental methodologies relevant to its study. This document is intended to serve as a detailed resource for professionals in the fields of gastroenterology, hepatology, pharmacology, and drug development.

Introduction to this compound and Enterohepatic Circulation

Bile acids are amphipathic steroid molecules derived from cholesterol catabolism in the liver.[1] They play critical roles in facilitating the digestion and intestinal absorption of dietary lipids and fat-soluble vitamins by acting as detergents that form mixed micelles.[2][3] Beyond this digestive function, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis, through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors like TGR5.[2][4][5]

The human body maintains a pool of bile acids that is continuously cycled between the liver and the intestine, a process known as the enterohepatic circulation.[6] This highly efficient recycling system, with approximately 95% of bile acids being reabsorbed, ensures a constant supply for digestive needs while conserving the body's cholesterol pool.[2][7] The two primary bile acids synthesized in the human liver are this compound (CA) and chenodeoxythis compound (CDCA).[8][9] This guide focuses specifically on the journey of this compound and its primary metabolites through this vital circulatory pathway.

The Lifecycle of this compound

Hepatic Synthesis and Conjugation

This compound is synthesized from cholesterol in hepatocytes exclusively via the "classic" or "neutral" pathway.[6][9][10] This multi-step enzymatic process is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1) , which converts cholesterol to 7α-hydroxycholesterol.[2][10] The subsequent synthesis of this compound specifically requires the action of sterol 12α-hydroxylase (CYP8B1) .[1][4]

Before being secreted from the liver, nascent this compound is conjugated at its C-24 carboxyl group with the amino acids glycine (B1666218) or taurine.[8] In humans, glycine conjugation is predominant.[11] This conjugation step, catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), increases the molecule's hydrophilicity and prevents its passive reabsorption in the proximal biliary tree and small intestine.[4]

Biliary Secretion and Intestinal Function

Conjugated this compound (glycothis compound and taurothis compound) is actively transported from hepatocytes across the canalicular membrane into the bile by the Bile Salt Export Pump (BSEP) .[4] It is then stored and concentrated in the gallbladder between meals.[6] Following food intake, hormonal signals trigger gallbladder contraction, releasing the bile acids into the duodenum.[6][12] In the intestinal lumen, they act as surfactants, emulsifying dietary fats into smaller micelles, which is a critical step for their digestion by pancreatic lipases and subsequent absorption.[2]

Microbial Biotransformation in the Intestine

As conjugated this compound travels down the small intestine, it encounters a dense population of resident microbiota, particularly in the distal ileum and colon.[7][8] These bacteria perform a series of crucial biotransformations:

-

Deconjugation: The first step is the hydrolysis of the amide bond, releasing free this compound and its amino acid conjugate. This reaction is carried out by bacterial enzymes known as bile salt hydrolases (BSH) .[8]

-

7α-dehydroxylation: In the colon, anaerobic bacteria catalyze the removal of the hydroxyl group at the C-7 position of this compound.[7][8] This is the most significant biotransformation, converting the primary bile acid this compound into the secondary bile acid deoxythis compound (DCA) .[7][13] This multi-step pathway is carried out by a limited number of gut bacteria.[14]

More than 20 different bile acid metabolites can be produced from primary bile acids by the gut microbiota, significantly altering the composition and signaling properties of the circulating bile acid pool.[8][13]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 6. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Consequences of bile salt biotransformations by intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile Acid Physiology and Alterations in the Enterohepatic Circulation | Abdominal Key [abdominalkey.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

The Microbial Alchemy of the Gut: A Technical Guide to the Conversion of Cholic Acid to Deoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of primary bile acids to secondary bile acids by the gut microbiota is a critical metabolic process with profound implications for host physiology, health, and disease. This technical guide provides an in-depth exploration of the conversion of cholic acid (CA), a primary bile acid synthesized in the liver, to deoxythis compound (DCA), a potent secondary bile acid, orchestrated by a specialized consortium of gut bacteria. This biotransformation, primarily mediated by the multi-step 7α-dehydroxylation pathway, significantly alters the signaling properties of the bile acid pool, influencing lipid metabolism, glucose homeostasis, and the host's immune response. Understanding the intricate molecular and microbial basis of this conversion is paramount for developing novel therapeutic strategies targeting a range of conditions, from metabolic disorders to inflammatory bowel disease and certain cancers. This document details the enzymatic machinery, the key microbial players, quantitative aspects of the conversion, and comprehensive experimental protocols to study this pivotal gut microbial function.

The Enzymatic Pathway: A Step-by-Step 7α-Dehydroxylation

The conversion of this compound to deoxythis compound is a complex, multi-enzyme process encoded by the bile acid-inducible (bai) operon found in specific gut anaerobes.[1][2][3] This pathway can be broadly divided into an oxidative and a reductive phase, involving a series of chemical modifications to the steroid core of the bile acid.

The key enzymatic steps are as follows:

-

Activation by CoA Ligation: The pathway is initiated by the activation of this compound through the attachment of Coenzyme A (CoA), a reaction catalyzed by Bile acid-CoA ligase (BaiB) . This ATP-dependent step forms a cholyl-CoA thioester, priming the molecule for subsequent enzymatic modifications.[4]

-

Oxidation at the 3α-Hydroxyl Group: The 3α-hydroxyl group of cholyl-CoA is then oxidized to a 3-oxo group by 3α-hydroxysteroid dehydrogenase (BaiA) , an NAD+-dependent enzyme.[5]

-

Dehydrogenation to Form a Δ4 Intermediate: Subsequently, 3-oxo-Δ4-cholenoic acid oxidoreductase (BaiCD) catalyzes the formation of a double bond between carbons 4 and 5 of the steroid ring system.[5][6]

-

7α-Dehydration: The rate-limiting step of the pathway is the removal of the 7α-hydroxyl group as a water molecule, which is carried out by 7α-dehydratase (BaiE) .[7] This reaction results in the formation of a 3-oxo-Δ4,6-bile acid intermediate.

-

Reductive Steps: The final phase of the pathway involves a series of reductions to yield deoxythis compound. This includes the reduction of the Δ4 and Δ6 double bonds and the 3-oxo group. These reductive steps are catalyzed by enzymes including BaiF and BaiH .[7]

Key Microbial Players in this compound 7α-Dehydroxylation

The ability to convert this compound to deoxythis compound is not widespread among gut bacteria and is primarily restricted to a select group of obligate anaerobes belonging to the Firmicutes phylum. The most well-characterized and highly active species include:

-

Clostridium scindens : This species is considered a keystone bacterium in secondary bile acid metabolism and possesses a well-characterized bai operon.[1][3]

-

Eubacterium sp. VPI 12708 : This was one of the first organisms in which the 7α-dehydroxylation pathway was extensively studied.[8][9]

-

Clostridium hiranonis : Another species known to harbor the bai operon and contribute to DCA formation.[10]

-

Other Clostridia : Several other species within the Clostridium genus have been identified as capable of this biotransformation.[10]

The abundance of these bacteria in the gut can be influenced by diet and host factors, thereby modulating the levels of DCA in the colon and the systemic circulation.

Quantitative Data on this compound to Deoxythis compound Conversion

The efficiency of this compound conversion and the kinetics of the enzymes involved are crucial for understanding the overall metabolic output.

Table 1: Conversion Rates of this compound to Deoxythis compound by Gut Bacteria

| Bacterial Strain | Initial this compound Concentration (µM) | Incubation Time (h) | Conversion Rate (%) | Reference |

| Clostridium scindens ATCC 35704 | 100 | 24 | ~83% (to DCA and 12-oxoLCA) | |

| Eubacterium sp. VPI 12708 | Not specified | Not specified | Quantitative conversion | [1] |

Table 2: Enzyme Kinetics of Key Bai Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| BaiB (Bile acid-CoA ligase) | Eubacterium sp. VPI 12708 | This compound | 130 | 110 | [4] |

| BaiA2 (3α-hydroxysteroid dehydrogenase) | Clostridium scindens VPI 12708 | Cholyl-CoA | 25 | 12,000 | [1] |

| BaiE (7α-dehydratase) | Clostridium scindens VPI 12708 | 7α,12α-dihydroxy-3-oxochol-4-enoate | 160 | 480 | [11] |

Experimental Protocols

Anaerobic Cultivation of Clostridium scindens

This protocol outlines the steps for the successful anaerobic cultivation of Clostridium scindens, a key bacterium in this compound metabolism.

Materials:

-

Clostridium scindens strain (e.g., ATCC 35704)

-

Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract and 0.05% L-cysteine

-

Anaerobic chamber (e.g., Coy Laboratory Products) with a gas mix of 5% H₂, 10% CO₂, and 85% N₂

-

Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Syringes and needles for anaerobic transfer

Procedure:

-

Media Preparation: Prepare the BHI medium and dispense it into Hungate tubes or serum bottles.

-

Deoxygenation: Place the open tubes or bottles in the anaerobic chamber for at least 24 hours to allow the media to become pre-reduced (deoxygenated).

-

Inoculation: Inside the anaerobic chamber, inoculate the pre-reduced media with a fresh culture of Clostridium scindens.

-

Incubation: Seal the tubes or bottles and incubate at 37°C.

-

Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer adapted for use within the anaerobic chamber or by quickly removing samples.

Quantification of this compound and Deoxythis compound by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of this compound and deoxythis compound in bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant

-

Internal standards (e.g., d4-cholic acid, d4-deoxythis compound)

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

-

Sample Preparation:

-

Thaw frozen culture supernatant samples on ice.

-

Add a known concentration of internal standards to each sample.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50% methanol.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the bile acids.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, deoxythis compound, and their deuterated internal standards.

-

This compound: m/z 407.3 → 343.3

-

Deoxythis compound: m/z 391.3 → 345.3

-

d4-Cholic Acid: m/z 411.3 → 347.3

-

d4-Deoxythis compound: m/z 395.3 → 349.3

-

-

-

-

Data Analysis: Quantify the concentration of this compound and deoxythis compound by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.